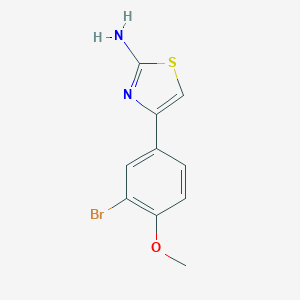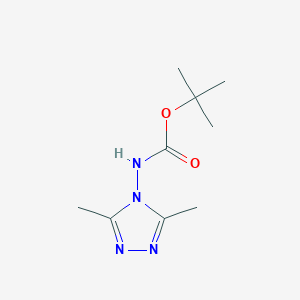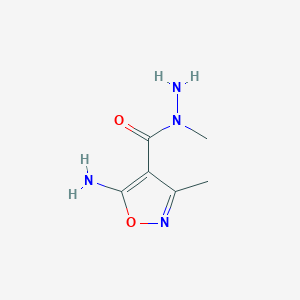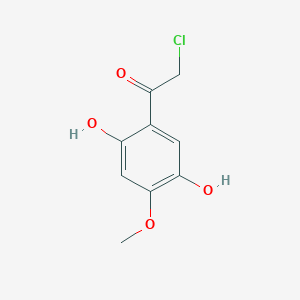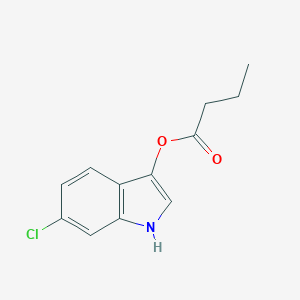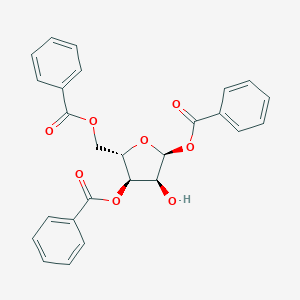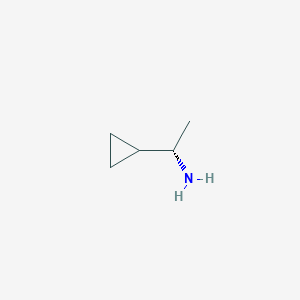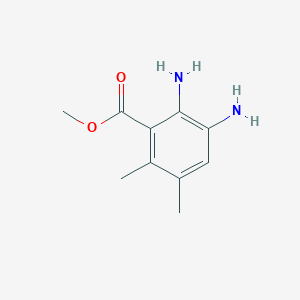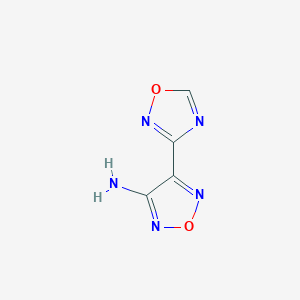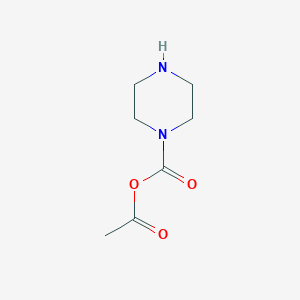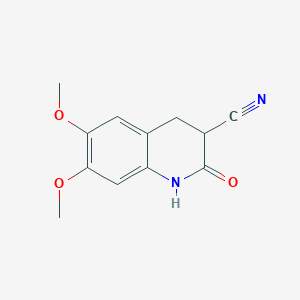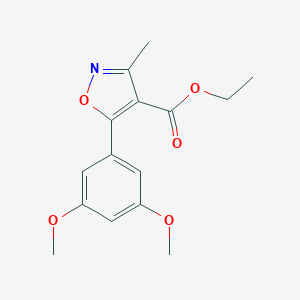
4-Isoxazolecarboxylicacid,5-(3,5-dimethoxyphenyl)-3-methyl-,ethylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoxazolecarboxylicacid,5-(3,5-dimethoxyphenyl)-3-methyl-,ethylester(9CI) is a chemical compound that has been the subject of extensive scientific research. This compound is commonly known as Isomethadone and has been studied for its potential use as a pain reliever. Isomethadone is a member of the isoxazole family of compounds and has been found to have a unique mechanism of action that makes it an attractive target for further research.
Mechanism Of Action
Isomethadone has a unique mechanism of action that sets it apart from other pain relievers. It acts as a partial agonist at the mu-opioid receptor, which is the primary target of most opioid pain relievers. However, Isomethadone also acts as an antagonist at the delta-opioid receptor, which is thought to be involved in the development of tolerance to opioid pain relievers. This dual mechanism of action makes Isomethadone an attractive target for further research.
Biochemical And Physiological Effects
Isomethadone has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is thought to be involved in its pain-relieving effects. Isomethadone has also been found to have anti-inflammatory effects, which may contribute to its pain-relieving effects. In addition, Isomethadone has been found to have sedative effects, which may be useful in the treatment of anxiety and insomnia.
Advantages And Limitations For Lab Experiments
Isomethadone has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Isomethadone has also been found to be effective in animal models of pain and opioid addiction, making it a useful tool for studying these conditions. However, Isomethadone has a number of limitations as well. It has a relatively short half-life, which may make it difficult to study in some contexts. In addition, Isomethadone has been found to have some toxic effects at high doses, which may limit its use in some experiments.
Future Directions
There are a number of future directions for research on Isomethadone. One area of focus is the development of new pain relievers based on the structure of Isomethadone. Researchers are also investigating the potential use of Isomethadone in the treatment of opioid addiction. In addition, there is interest in studying the biochemical and physiological effects of Isomethadone in more detail, to better understand its mechanism of action and potential therapeutic uses. Finally, researchers are exploring the use of Isomethadone in combination with other drugs, to determine whether it may be useful in treating a wider range of conditions.
Synthesis Methods
The synthesis of Isomethadone is a complex process that requires several steps. The starting material for the synthesis is 3,5-dimethoxybenzaldehyde, which is converted to the corresponding oxime using hydroxylamine hydrochloride. The oxime is then treated with acetic anhydride to form the isoxazole ring. The final step in the synthesis is the esterification of the carboxylic acid group with ethyl alcohol.
Scientific Research Applications
Isomethadone has been studied extensively for its potential use as a pain reliever. It has been found to be effective in animal models of pain and has shown promise in clinical trials. Isomethadone has also been studied for its potential use in the treatment of opioid addiction. It has been found to be effective in reducing withdrawal symptoms and cravings in animal models and has shown promise in clinical trials.
properties
CAS RN |
161838-23-9 |
|---|---|
Product Name |
4-Isoxazolecarboxylicacid,5-(3,5-dimethoxyphenyl)-3-methyl-,ethylester(9CI) |
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
ethyl 5-(3,5-dimethoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)16-21-14(13)10-6-11(18-3)8-12(7-10)19-4/h6-8H,5H2,1-4H3 |
InChI Key |
WENGHSYWYZJPEU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(ON=C1C)C2=CC(=CC(=C2)OC)OC |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C2=CC(=CC(=C2)OC)OC |
synonyms |
4-Isoxazolecarboxylicacid,5-(3,5-dimethoxyphenyl)-3-methyl-,ethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





